molecular formula C19H22BrClN2O3S B297391 2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide

2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide

Cat. No. B297391
M. Wt: 473.8 g/mol
InChI Key: SLSCAFMQERNKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide, commonly known as BAY 11-7082, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its anti-inflammatory and anticancer properties.

Mechanism of Action

BAY 11-7082 inhibits the activation of NF-κB by covalently modifying the cysteine residue at position 179 of the IKKβ kinase subunit. This modification prevents the phosphorylation of IκBα, a protein that inhibits the translocation of NF-κB to the nucleus. As a result, NF-κB is sequestered in the cytoplasm, preventing the transcription of its target genes.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to induce apoptosis in cancer cells. It has also been shown to inhibit the proliferation of cancer cells and to sensitize them to chemotherapy and radiotherapy. Additionally, BAY 11-7082 has been shown to have antioxidant properties and to protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of BAY 11-7082 is its specificity for NF-κB inhibition. It has been shown to have minimal off-target effects and to be well-tolerated in animal models. However, one of the limitations of BAY 11-7082 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, its covalent modification of IKKβ can lead to irreversible inhibition, which may limit its use in certain experimental settings.

Future Directions

For research include the development of more potent and selective inhibitors of NF-κB activation, the investigation of its use in combination with other anticancer agents, and the exploration of its potential in other disease states, such as neurodegeneration and cardiovascular disease. Additionally, the development of more water-soluble formulations of BAY 11-7082 may improve its clinical utility.

Synthesis Methods

BAY 11-7082 can be synthesized by reacting 4-bromobenzylamine with 4-chlorobenzenesulfonyl chloride followed by N-(sec-butyl)acetamide. This reaction yields a white crystalline powder that is soluble in DMSO and ethanol.

Scientific Research Applications

BAY 11-7082 has been extensively studied for its anti-inflammatory and anticancer properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. NF-κB is activated in response to various stimuli, including pro-inflammatory cytokines, bacterial and viral products, and stress. The inhibition of NF-κB activation by BAY 11-7082 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to induce apoptosis in cancer cells.

properties

Molecular Formula

C19H22BrClN2O3S

Molecular Weight

473.8 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-butan-2-ylacetamide

InChI

InChI=1S/C19H22BrClN2O3S/c1-3-14(2)22-19(24)13-23(12-15-4-6-16(20)7-5-15)27(25,26)18-10-8-17(21)9-11-18/h4-11,14H,3,12-13H2,1-2H3,(H,22,24)

InChI Key

SLSCAFMQERNKEQ-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCC(C)NC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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